3-(4-Bromophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(4-Bromophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is an organic compound that features a bromophenoxy group attached to a hexahydrochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenol derivative and the chromenone core.
Formation of Bromophenoxy Intermediate: The bromophenol is reacted with an appropriate alkylating agent to form the bromophenoxy intermediate.
Cyclization: The bromophenoxy intermediate undergoes cyclization with a suitable diketone to form the hexahydrochromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 4a,5,6,7,8,8a-hexahydrochromen-4-ol.
Substitution: Formation of 3-(4-substituted phenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the bromophenoxy group suggests possible interactions with biological targets, which could be explored for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The hydroxyl and bromophenoxy groups provide sites for further modification to enhance biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromophenoxy group can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- 3-(4-Methoxyphenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- 3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Uniqueness
Compared to its analogs, 3-(4-Bromophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C15H15BrO4 |
---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
3-(4-bromophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H15BrO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-2,4-5,8,10,12-13,17H,3,6-7H2 |
InChI Key |
AWXXSPJJISIGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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